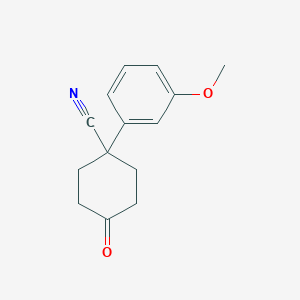

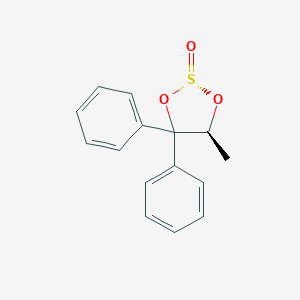

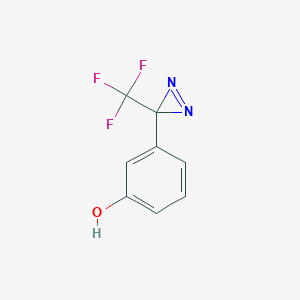

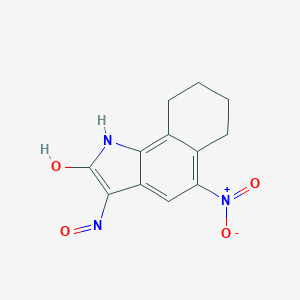

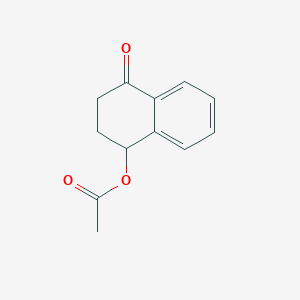

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoactivation and Alkylation

- Research by Raimer and Lindel (2013) demonstrates the use of diazirine derivatives, like 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, in photoactivation processes. They showed that irradiating such compounds leads to Friedel-Crafts alkylations, a type of chemical reaction, which suggests cleaner and more efficient use in chemical biology (Raimer & Lindel, 2013).

Photoaffinity Reagents

- Shih and Bayley (1985) discussed the preparation of a specific diazirine-based amino acid for incorporation into peptide photoaffinity reagents. They highlighted its utility as a building block for peptide-based probes in biochemistry (Shih & Bayley, 1985).

Chromogenic Diazirine

- Hatanaka et al. (1989) synthesized diazirine derivatives as carbene precursors with chromogenic groups. This approach allows for spectrophotometric detection of labeled products in photoaffinity labeling, avoiding the need for radioactive techniques (Hatanaka et al., 1989).

Surface Modification

- Lawrence et al. (2011) utilized 3-aryl-3-(trifluoromethyl)diazirines for the covalent surface modification of graphitic carbon and carbon nanotubes. This demonstrates the compound's utility in material science, particularly in modifying carbon-based materials (Lawrence et al., 2011).

Photocrosslinking in Molecular Biology

- Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent used in photocrosslinking experiments in molecular biology. This highlights the compound's role in studying molecular interactions and structures (Kogon et al., 1992).

Gold Nanoparticle Modification

- Ismaili, Lee, and Workentin (2010) demonstrated the use of diazirine-modified gold nanoparticles for efficient photoinduced interfacial carbene insertion reactions. This research has implications for nanoparticle technology and surface chemistry (Ismaili et al., 2010).

Photolabeling Studies

- Kumar, Tipton, and Manetsch (2016) developed ambient light stable diazirine photolabels, enhancing the utility of these compounds in photolabeling studies, particularly in biological research (Kumar et al., 2016).

Synthesis and Labeling

- Ambroise et al. (2001) discussed the synthesis of bifunctional diazirinyl building blocks, including their tritiated versions, for use in photoactivatable tags for labeling proteins or small molecules (Ambroise et al., 2001).

Safety And Hazards

properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGENIUKSOIBFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)